2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester
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Overview
Description
2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Chloro-6-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the reaction of the pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Methylphenylboronic acid pinacol ester
Comparison: 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester is unique due to the presence of the chloro and isopropyl substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to simpler boronic esters, this compound offers enhanced stability and specificity in forming biaryl compounds .
Properties
Molecular Formula |
C14H21BClNO2 |
---|---|
Molecular Weight |
281.59 g/mol |
IUPAC Name |
2-chloro-6-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BClNO2/c1-9(2)11-7-10(8-12(16)17-11)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3 |
InChI Key |
YOIQAJIZFWBSPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(C)C |
Origin of Product |
United States |
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